Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate

Catalog No.
S12569119
CAS No.
M.F
C32H46O7
M. Wt
542.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,1...

Product Name

Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate

IUPAC Name

ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate

Molecular Formula

C32H46O7

Molecular Weight

542.7 g/mol

InChI

InChI=1S/C32H46O7/c1-9-39-28(38)18(3)13-19(33)12-17(2)20-14-25(37)32(8)27-21(34)15-23-29(4,5)24(36)10-11-30(23,6)26(27)22(35)16-31(20,32)7/h17-18,20,23,25,37H,9-16H2,1-8H3

InChI Key

MOGCKMACSLYDKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC(=O)CC(C)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O

Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate is a complex organic compound characterized by its unique structural features. It contains a cyclopenta[a]phenanthrene core with multiple methyl groups and a hydroxy group, contributing to its distinct chemical properties. The molecular formula for this compound is C30H44O4C_{30}H_{44}O_{4}, with a molecular weight of approximately 468.7 g/mol. The presence of various functional groups positions this compound as significant in both synthetic chemistry and potential biological applications.

  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction: The enoic acid component can be reduced to yield the corresponding alcohol.
  • Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Key reagents for these reactions include:

  • Oxidizing agents: Such as potassium permanganate for oxidation processes.
  • Reducing agents: Like lithium aluminum hydride for reduction reactions.
  • Catalysts: Various catalysts may be employed for substitution reactions. Reaction conditions typically require controlled temperature and pH to achieve desired transformations.

The biological activity of Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate is an area of ongoing research. Preliminary studies suggest that the compound may interact with specific molecular targets in biological systems. The hydroxy group and the enoic acid moiety are believed to play critical roles in these interactions. Potential effects include modulation of cellular pathways and influence on various physiological processes.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

  • Preparation of the cyclopenta[a]phenanthrene core: This initial step sets the foundation for further modifications.
  • Introduction of hydroxy and methyl groups: These modifications enhance the compound's functional profile.
  • Formation of the enoic acid moiety: This final step is crucial for completing the molecule's structure.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to ensure high yield and purity. Advanced purification techniques like chromatography and crystallization are also commonly employed to isolate the final product effectively.

Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity and unique structure.
  • Chemical Research: As a subject for further studies on synthetic methodologies and reaction mechanisms.
  • Material Science: Potential use in developing novel materials with specific properties.

Research into the interaction of this compound with biological targets is essential to understanding its pharmacological potential. Studies may focus on:

  • Binding affinities with receptors or enzymes.
  • Effects on metabolic pathways.
  • Comparative analysis with known bioactive compounds to elucidate mechanisms of action.

Several compounds share structural similarities with Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate:

  • (E)-6-(3-hydroxy-4,4,10,13,14-pentamethylcyclopenta[a]phenanthren-17-yl)-2-methylheptenoic acid
    • Similar core structure but differs in functional groups.
  • Ethyl 2-{[5-(tert-butyl)-26-tris(2-hydroxyethoxy)pentacyclo[19.3.1.1?3]octacosa...
    • Features a different substitution pattern but retains a complex framework.
  • 6-(3-Hydroxy-4-pentamethylcyclopenta[a]phenanthren)
    • Shares the cyclopenta[a]phenanthrene structure but lacks additional functionalization.

Uniqueness

The uniqueness of Ethyl 6-(15-hydroxy...) lies in its intricate arrangement of functional groups and its potential biological activities that distinguish it from similar compounds. Its multi-functional nature makes it a valuable candidate for further exploration in synthetic chemistry and pharmacology.

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

542.32435380 g/mol

Monoisotopic Mass

542.32435380 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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